REACTION_SMILES
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[CH2:13]([Li:14])[CH2:15][CH2:16][CH3:17].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[Cl-:22].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[s:9][cH:10][cH:11][n:12]2)[cH:6][cH:7]1.[I:18][CH2:19][CH2:20][I:21].[NH4+:23]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[s:9][c:10]([I:18])[cH:11][n:12]2)[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(-c2nccs2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ICCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1ccc(-c2ncc(I)s2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |